molecular formula C19H22O B11967013 Diphenyl-cyclohexyl-methanol CAS No. 4404-61-9

Diphenyl-cyclohexyl-methanol

Cat. No.: B11967013
CAS No.: 4404-61-9
M. Wt: 266.4 g/mol
InChI Key: LRWTTZKTXXYPNP-UHFFFAOYSA-N
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Description

Cyclohexyl-diphenyl-methanol is an organic compound with the molecular formula C19H22O It is a secondary alcohol characterized by a cyclohexyl group and two phenyl groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-diphenyl-methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations to achieve high yields.

Industrial Production Methods

In industrial settings, cyclohexyl-diphenyl-methanol is often produced using catalytic hydrogenation of cyclohexyl-diphenyl-ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone group to a hydroxyl group, resulting in the formation of cyclohexyl-diphenyl-methanol.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-diphenyl-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form cyclohexyl-diphenyl-ketone.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert cyclohexyl-diphenyl-ketone back to cyclohexyl-diphenyl-methanol.

    Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), to replace the hydroxyl group with a halogen atom.

Major Products Formed

The major products formed from these reactions include cyclohexyl-diphenyl-ketone (oxidation), cyclohexyl-diphenyl-methanol (reduction), and cyclohexyl-diphenyl-chloride (substitution).

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Diphenyl-cyclohexyl-methanol derivatives have been investigated for their biological activities, particularly as potential rennin inhibitors. These inhibitors could play a significant role in the treatment of hypertension and related cardiovascular diseases. The structural characteristics of this compound suggest promising pharmacological properties, although further research is necessary to elucidate its specific mechanisms of action and efficacy.

Case Study: Rennin Inhibition
In a study focusing on the synthesis of this compound derivatives, researchers identified several compounds with significant rennin inhibitory activity. These findings indicate the potential for developing new antihypertensive agents based on this compound class.

Materials Science

Poly(Aryl Ether Ketone) Resins
this compound has been incorporated into poly(aryl ether ketone) resins to improve their dielectric properties. These resins are crucial in high-frequency communication and large-scale integrated circuits due to their excellent thermal and chemical stability. The introduction of diphenyl and cyclohexyl groups has been shown to reduce the dielectric constant while maintaining high thermal resistance .

Data Table: Properties of Poly(Aryl Ether Ketone) Resins

PropertyValue
Permittivity (10 GHz)2.95–3.26
Glass Transition Temperature239–245 °C
5% Thermogravimetric Temp469–534 °C
SolubilitySoluble in NMP, DMF, DMAc

Mechanism of Action

The mechanism of action of cyclohexyl-diphenyl-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.

Comparison with Similar Compounds

Cyclohexyl-diphenyl-methanol can be compared with other similar compounds, such as diphenylmethanol and cyclohexylmethanol. While diphenylmethanol contains two phenyl groups attached to a central carbon atom, cyclohexylmethanol has a cyclohexyl group and a hydroxyl group attached to a central carbon atom. The presence of both cyclohexyl and diphenyl groups in cyclohexyl-diphenyl-methanol makes it unique and imparts distinct chemical and physical properties.

List of Similar Compounds

  • Diphenylmethanol
  • Cyclohexylmethanol
  • Cyclohexyl-diphenyl-ketone
  • Cyclohexyl-diphenyl-chloride

Biological Activity

Diphenyl-cyclohexyl-methanol (DPCM), a compound with the molecular formula C18_{18}H26_{26}O, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of DPCM, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DPCM is characterized by its unique structure, which consists of a cyclohexyl group and two phenyl groups attached to a single methanol moiety. Its molecular weight is approximately 290.38 g/mol. The combination of cycloalkane and aromatic functionalities may impart distinct chemical reactivity and biological properties compared to similar compounds.

The biological activity of DPCM is primarily attributed to its interaction with various molecular targets within the body. Research indicates that DPCM may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to alterations in cellular signaling pathways, influencing physiological processes such as:

  • Enzyme Inhibition : Certain derivatives of DPCM have been identified as potential inhibitors of rennin, an enzyme involved in blood pressure regulation. This suggests that DPCM could have applications in treating hypertension and related cardiovascular diseases.
  • Anticancer Activity : Preliminary studies indicate that DPCM derivatives may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from DPCM have shown significant inhibition rates in breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .

In Vitro Studies

  • Antiproliferative Activity : In a study evaluating the cytotoxic effects of various compounds, derivatives of DPCM demonstrated high potency against multiple cancer cell lines. For example:
    • T-47D breast cancer: 90.47% inhibition
    • SR leukemia: 81.58% inhibition
    • SK-MEL-5 melanoma: 84.32% inhibition .
  • Enzyme Activity : Research has shown that DPCM can inhibit alkaline phosphatase activity, an enzyme often associated with cancer progression. The IC50_{50} values for certain derivatives were reported at approximately 0.420 μM, indicating strong inhibitory potential compared to standard drugs like doxorubicin .

Case Studies

A review of recent literature highlighted several case studies involving DPCM derivatives:

  • Cardiovascular Applications : A study explored the efficacy of DPCM derivatives as rennin inhibitors, demonstrating their potential in managing hypertension through enzyme modulation.
  • Cancer Treatment : Another study focused on the antiproliferative effects of DPCM-derived compounds on various cancer cell lines, suggesting that these compounds could serve as lead candidates for further drug development in oncology .

Data Table: Biological Activity Overview

Activity Type Target/Cell Line Inhibition (%) / IC50_{50} Reference
AnticancerT-47D Breast Cancer90.47%
AnticancerSR Leukemia81.58%
AnticancerSK-MEL-5 Melanoma84.32%
Enzyme InhibitionAlkaline PhosphataseIC50_{50} = 0.420 μM
CardiovascularRennin InhibitionNot specified

Properties

CAS No.

4404-61-9

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

cyclohexyl(diphenyl)methanol

InChI

InChI=1S/C19H22O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18,20H,3,8-9,14-15H2

InChI Key

LRWTTZKTXXYPNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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